molecular formula C11H12N2O3S B8149145 N-(3-Sulfamoylphenyl)pent-4-ynamide

N-(3-Sulfamoylphenyl)pent-4-ynamide

Cat. No.: B8149145
M. Wt: 252.29 g/mol
InChI Key: KHENSNDSCDILQN-UHFFFAOYSA-N
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Description

N-(3-Sulfamoylphenyl)pent-4-ynamide is a synthetic organic compound characterized by a sulfamoylphenyl group attached to a pent-4-ynamide backbone. This compound has been utilized in drug discovery and chemical biology, with structural analogs demonstrating varied biological and physicochemical properties .

Properties

IUPAC Name

N-(3-sulfamoylphenyl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-2-3-7-11(14)13-9-5-4-6-10(8-9)17(12,15)16/h1,4-6,8H,3,7H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENSNDSCDILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Sulfamoylphenyl)pent-4-ynamide typically involves the coupling of a sulfonamide derivative with an alkyne. One common method is the copper-catalyzed coupling of sulfonamides with alkynes. This reaction is carried out under mild basic conditions using trichloroethene as a two-carbon synthon . The reaction proceeds through the formation of a dichloroenamide intermediate, which is then converted to the ynamide via elimination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Sulfamoylphenyl)pent-4-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the ynamide to the corresponding amide.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-Sulfamoylphenyl)pent-4-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfamoylphenyl)pent-4-ynamide involves its ability to act as a coupling reagent. . The polarized triple bond of the ynamide plays a crucial role in these reactions, enabling the formation of key intermediates that lead to the desired products.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Sulfamoyl Groups

N-(4-(4-Sulfamoylbenzoyl)phenyl)pent-4-ynamide (Compound 3)
  • Structure : Differs by the addition of a benzoyl group (-C₆H₄CO-) between the phenyl ring and the sulfamoyl moiety.
  • Functional Impact : The benzoyl group increases molecular rigidity and may enhance binding affinity to hydrophobic pockets in target proteins. This modification also raises the molecular weight (MW) by ~120 Da compared to the parent compound .
N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)-acetamides
  • Structure : Features an indazole core instead of a phenyl group, linked to the sulfamoylphenyl moiety.
  • Biological Activity : Demonstrates inhibitory activity against TTK kinase (IC₅₀ values in µM range), highlighting the role of the indazole ring in kinase interaction .

Alkyne-Containing Derivatives for Bioconjugation

Alkyne-Modified Vancomycin
  • Structure : Pent-4-ynamide is conjugated to vancomycin via a polyethylene glycol (PEG) linker.
  • Application : Used in "click" chemistry for site-specific antibiotic functionalization, enabling targeted delivery or imaging .
N-(2-Aminophenyl)pent-4-ynamide (NPA)
  • Structure : Lacks the sulfamoyl group but retains the alkyne and phenylamine groups.
  • Function : Serves as a chemical probe for histidine profiling in live cells, emphasizing the importance of the alkyne-amine interaction in reactivity .

Therapeutic Candidates with Pent-4-ynamide Backbone

(S)-N-((S)-1-(([1,10-biphenyl]-4-ylmethyl)amino)...pent-4-ynamide (Compound 28)
  • Structure : Incorporates a biphenylmethyl group and indole moiety.
  • Synthesis : Achieved 64% yield via reductive amination, indicating robust scalability for drug development .
Dopamine D2-Like Receptor Bivalent Ligand (Compound 6)
  • Structure : Combines a methoxy-tetrahydronaphthalene group with pent-4-ynamide.
  • Activity : Targets dopamine receptors, demonstrating the versatility of the alkyne group in neurological drug design .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula MW (Da) Key Functional Group Biological Activity/Application Reference
N-(3-Sulfamoylphenyl)pent-4-ynamide C₁₁H₁₂N₂O₃S 252.29 Sulfamoylphenyl, alkyne Probe/drug scaffold
N-(4-(4-Sulfamoylbenzoyl)phenyl)pent-4-ynamide C₁₈H₁₆N₂O₅S 372.39 Benzoyl-sulfamoylphenyl Enhanced target binding
N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)-acetamide C₁₅H₁₃N₅O₃S 343.36 Indazole-sulfamoylphenyl TTK inhibition (IC₅₀ = 0.5–2.0 µM)
Alkyne-vancomycin conjugate ~C₆₆H₇₅Cl₂N₉O₂₄S ~1480 PEG-alkyne Antibiotic bioconjugation
Compound 28 C₃₀H₃₀N₄O₂S 510.65 Biphenyl-indole Antiviral candidate (COVID-19 study)

Key Research Findings

Sulfamoyl Position Matters : The 3-sulfamoylphenyl configuration optimizes steric accessibility for enzyme binding compared to 4-substituted analogs .

Alkyne Utility : The pent-4-ynamide group enables diverse applications, from kinase inhibitors (TTK) to receptor-targeting ligands (dopamine D2) .

Structural Trade-offs : Benzoyl or indazole additions improve potency but may reduce solubility, necessitating formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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